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molecular formula C10H10O B8478368 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene

1,2,3,4-Tetrahydro-2,3-epoxynaphthalene

Cat. No. B8478368
M. Wt: 146.19 g/mol
InChI Key: KXSWSFNGQCBWQA-UHFFFAOYSA-N
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Patent
US04173640

Procedure details

A solution of 1,4-dihydronaphthalene (32.5 g, 0.25 M) in 300 ml chloroform is cooled in an ice bath and, while stirring, is treated portionwise with 61 g (~20% excess) of 85% m-chloroperbenzoic acid. The mixture is stirred overnight at room temperature. After cooling in an ice bath, the solids are removed by filtration. The filtrate is washed twice with 5% K2CO3 solution, dried over MgSO4, filtered and the solvent is removed in vacuo leaving 37.7 g of yellow partially crystalline material. This is distilled from a small amount of solid K2CO3. After removal of some low boiling material, 16.0 g (44%) of the desired epoxide is collected, boiling point 95°-110° at 0.1 mm.
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]=[CH:2]1.ClC1C=CC=C(C(OO)=[O:19])C=1>C(Cl)(Cl)Cl>[O:19]1[CH:7]2[CH2:6][C:5]3[C:10]([CH2:9][CH:8]12)=[CH:1][CH:2]=[CH:3][CH:4]=3

Inputs

Step One
Name
Quantity
32.5 g
Type
reactant
Smiles
C1C=CCC2=CC=CC=C12
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
61 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
the solids are removed by filtration
WASH
Type
WASH
Details
The filtrate is washed twice with 5% K2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving 37.7 g of yellow partially crystalline material
DISTILLATION
Type
DISTILLATION
Details
This is distilled from a small amount of solid K2CO3
CUSTOM
Type
CUSTOM
Details
After removal of some low boiling material, 16.0 g (44%) of the desired epoxide
CUSTOM
Type
CUSTOM
Details
is collected

Outcomes

Product
Name
Type
Smiles
O1C2C1CC1=CC=CC=C1C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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